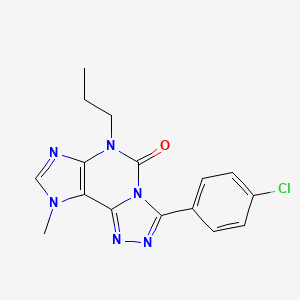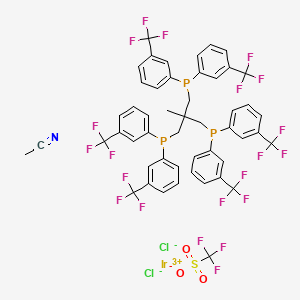
(IrCl2(MeCN)(CF3PPP))(OTf)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (IrCl2(MeCN)(CF3PPP))(OTf) is an organometallic complex containing iridium as the central metal atom. Organometallic compounds are known for their diverse applications in catalysis, materials science, and medicinal chemistry. The presence of ligands such as chloride, acetonitrile, and trifluoromethyl-substituted phosphine (CF3PPP) in this complex suggests potential utility in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (IrCl2(MeCN)(CF3PPP))(OTf) typically involves the coordination of iridium with the desired ligands. A common method might include the reaction of iridium chloride with acetonitrile and trifluoromethyl-substituted phosphine in the presence of a suitable solvent. The reaction conditions, such as temperature, pressure, and reaction time, would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of such organometallic complexes often involves large-scale reactions under controlled conditions. The use of automated reactors and purification systems ensures consistency and quality in the final product. Specific details about the industrial production of (IrCl2(MeCN)(CF3PPP))(OTf) would require access to proprietary manufacturing processes.
化学反应分析
Types of Reactions
The compound (IrCl2(MeCN)(CF3PPP))(OTf) may undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially forming higher oxidation state complexes.
Reduction: Reduction reactions may involve the conversion of iridium to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an iridium(V) complex, while substitution could result in a new organometallic complex with different ligands.
科学研究应用
Chemistry
In chemistry, (IrCl2(MeCN)(CF3PPP))(OTf) could be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology
Medicine
Organometallic complexes like (IrCl2(MeCN)(CF3PPP))(OTf) are explored for their potential use in medicinal chemistry, including as anticancer agents or in diagnostic imaging.
Industry
In industry, such compounds are valuable in catalysis for the production of fine chemicals, pharmaceuticals, and materials.
作用机制
The mechanism of action of (IrCl2(MeCN)(CF3PPP))(OTf) would involve the coordination of the iridium center with various substrates, facilitating chemical transformations. The molecular targets and pathways would depend on the specific application, such as catalysis or biological activity.
相似化合物的比较
Similar Compounds
Similar compounds might include other iridium complexes with different ligands, such as (IrCl2(MeCN)(PPh3))(OTf) or (IrCl2(MeCN)(CF3PPh2))(OTf).
Uniqueness
The uniqueness of (IrCl2(MeCN)(CF3PPP))(OTf) lies in the specific combination of ligands, which can influence its reactivity, stability, and applications. The trifluoromethyl-substituted phosphine ligand (CF3PPP) may impart unique electronic and steric properties, differentiating it from other iridium complexes.
属性
CAS 编号 |
207747-25-9 |
|---|---|
分子式 |
C50H36Cl2F21IrNO3P3S |
分子量 |
1485.9 g/mol |
IUPAC 名称 |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;iridium(3+);trifluoromethanesulfonate;dichloride |
InChI |
InChI=1S/C47H33F18P3.C2H3N.CHF3O3S.2ClH.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-3;2-1(3,4)8(5,6)7;;;/h2-25H,26-28H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3 |
InChI 键 |
ZKFVMUXZTIOTLB-UHFFFAOYSA-K |
规范 SMILES |
CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




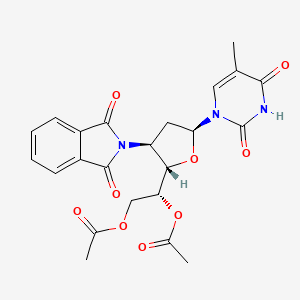
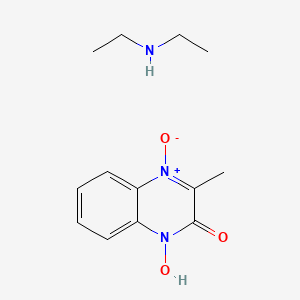


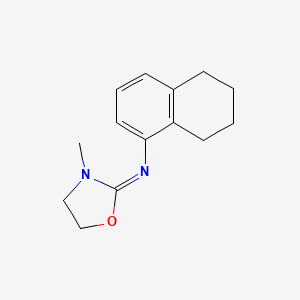
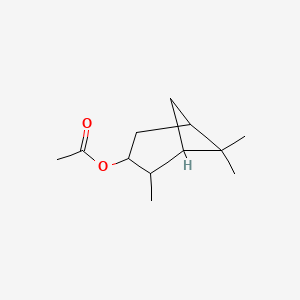
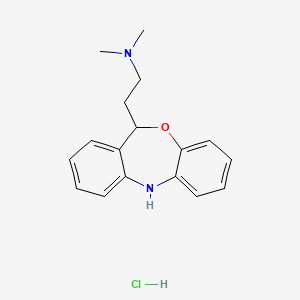


![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
